molecular formula C11H16ClN B15221289 (S)-1-(3-Chloro-5-methylphenyl)butan-1-amine

(S)-1-(3-Chloro-5-methylphenyl)butan-1-amine

Cat. No.: B15221289
M. Wt: 197.70 g/mol
InChI Key: UEPIQDGEXKUNFZ-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-(3-Chloro-5-methylphenyl)butan-1-amine is a chiral amine compound characterized by the presence of a chlorine atom and a methyl group on a phenyl ring, attached to a butan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(3-Chloro-5-methylphenyl)butan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with 3-chloro-5-methylbenzaldehyde.

    Reductive Amination: The aldehyde group is converted to an amine group through reductive amination using a suitable amine source and a reducing agent such as sodium cyanoborohydride.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution to obtain the (S)-enantiomer.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Reductive Amination: Utilizing continuous flow reactors to enhance efficiency and yield.

    Chiral Catalysts: Employing chiral catalysts or chiral auxiliaries to directly synthesize the (S)-enantiomer without the need for resolution.

Types of Reactions:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can undergo reduction reactions to form secondary or tertiary amines.

    Substitution: The chlorine atom on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(S)-1-(3-Chloro-5-methylphenyl)butan-1-amine has several applications in scientific research:

    Medicinal Chemistry: It is explored as a potential intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Biological Studies: Investigated for its potential biological activity and interactions with various biomolecules.

    Industrial Applications: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(3-Chloro-5-methylphenyl)butan-1-amine involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: The compound can influence biochemical pathways related to neurotransmission, enzyme inhibition, or receptor activation.

Comparison with Similar Compounds

    ®-1-(3-Chloro-5-methylphenyl)butan-1-amine: The enantiomer of the compound with different stereochemistry.

    1-(3-Chloro-5-methylphenyl)butan-1-amine: The racemic mixture containing both ® and (S) enantiomers.

    1-(3-Chlorophenyl)butan-1-amine: A similar compound lacking the methyl group on the phenyl ring.

Uniqueness:

    Chirality: The (S)-enantiomer may exhibit different biological activity compared to the ®-enantiomer.

    Substituent Effects: The presence of the chlorine and methyl groups on the phenyl ring can influence the compound’s reactivity and interactions.

Properties

Molecular Formula

C11H16ClN

Molecular Weight

197.70 g/mol

IUPAC Name

(1S)-1-(3-chloro-5-methylphenyl)butan-1-amine

InChI

InChI=1S/C11H16ClN/c1-3-4-11(13)9-5-8(2)6-10(12)7-9/h5-7,11H,3-4,13H2,1-2H3/t11-/m0/s1

InChI Key

UEPIQDGEXKUNFZ-NSHDSACASA-N

Isomeric SMILES

CCC[C@@H](C1=CC(=CC(=C1)C)Cl)N

Canonical SMILES

CCCC(C1=CC(=CC(=C1)C)Cl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.